molecular formula C14H10F3N3O3S B12295400 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate

3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate

Cat. No.: B12295400
M. Wt: 357.31 g/mol
InChI Key: CUGJEWPDCNSSDG-UHFFFAOYSA-N
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Description

3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . The reaction conditions often include the use of ethanol as a solvent and heating at elevated temperatures to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H10F3N3O3S

Molecular Weight

357.31 g/mol

IUPAC Name

[3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H10F3N3O3S/c1-9-18-19-13-6-5-11(8-20(9)13)10-3-2-4-12(7-10)23-24(21,22)14(15,16)17/h2-8H,1H3

InChI Key

CUGJEWPDCNSSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C3=CC(=CC=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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